molecular formula C18H17N3O B1330325 4-Benzylideneaminoantipyrine CAS No. 83-17-0

4-Benzylideneaminoantipyrine

Cat. No.: B1330325
CAS No.: 83-17-0
M. Wt: 291.3 g/mol
InChI Key: DOFPFUSLGOLLCL-UHFFFAOYSA-N
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Description

4-Benzylideneaminoantipyrine is a synthetic compound known for its diverse biological activities, including antitumor, anti-inflammatory, antioxidant, anti-diabetic, anti-microbial, and anti-viral properties. It is a Schiff base derivative of 4-aminoantipyrine, characterized by the presence of an azomethine group (-N=CH-), which is crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Benzylideneaminoantipyrine is typically synthesized through a condensation reaction between 4-aminoantipyrine and benzaldehyde . The reaction is carried out in an ethanol medium, often under reflux conditions, to facilitate the formation of the Schiff base. The reaction can be represented as follows:

4-aminoantipyrine+benzaldehydeThis compound+water\text{4-aminoantipyrine} + \text{benzaldehyde} \rightarrow \text{this compound} + \text{water} 4-aminoantipyrine+benzaldehyde→this compound+water

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylideneaminoantipyrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: The azomethine group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azomethine carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or other nucleophiles can be employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anti-inflammatory, antitumor, and anti-diabetic agent.

    Industry: Utilized in the development of corrosion inhibitors and as an analytical reagent.

Comparison with Similar Compounds

4-Benzylideneaminoantipyrine is unique due to its diverse range of biological activities and its ability to form stable metal complexes . Similar compounds include:

    4-Hydroxybenzylideneaminoantipyrine: Exhibits similar biological activities but with different potency.

    4-Methoxybenzylideneaminoantipyrine: Known for its enhanced anti-inflammatory properties.

    4-Chlorobenzylideneaminoantipyrine: Demonstrates significant antimicrobial activity.

These compounds share the common Schiff base structure but differ in their substituents, which influence their reactivity and biological activities .

Properties

IUPAC Name

4-(benzylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-14-17(19-13-15-9-5-3-6-10-15)18(22)21(20(14)2)16-11-7-4-8-12-16/h3-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFPFUSLGOLLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50289202
Record name 4-Benzylideneaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-17-0
Record name 4-(Benzylideneamino)antipyrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59808
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Benzylideneaminoantipyrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50289202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[benzylideneamino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What spectroscopic techniques were employed to study 4-Benzylideneaminoantipyrine and what structural insights were gained?

A1: The research paper focuses on analyzing the vibrational spectra of this compound alongside other related compounds. While the abstract doesn't specify the exact spectroscopic techniques used, it's highly likely that methods like infrared (IR) and Raman spectroscopy were employed. [] These techniques provide valuable information about the vibrational modes of molecules, which are directly related to their structural features such as bond strengths and functional group arrangements. By comparing experimental spectra with theoretical calculations, researchers can assign specific vibrational frequencies to molecular motions, leading to a deeper understanding of the compound's structure. []

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